4-Aminobenzoic (4-methoxybenzylidene)hydrazide

Description

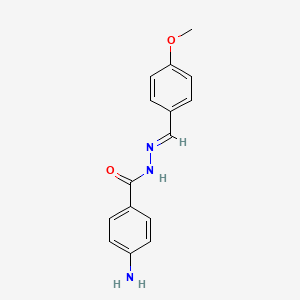

4-Aminobenzoic (4-methoxybenzylidene)hydrazide is a hydrazone derivative synthesized via the condensation of 4-aminobenzoic acid hydrazide with 4-methoxybenzaldehyde. This compound is characterized by a benzylidene group substituted with a methoxy moiety at the para position, which influences its electronic and steric properties. Its synthesis typically involves refluxing the precursors in methanol or ethanol with catalytic acetic acid, yielding crystalline products verified by techniques such as IR, NMR, and X-ray crystallography .

Structure

3D Structure

Properties

CAS No. |

97742-06-8 |

|---|---|

Molecular Formula |

C15H15N3O2 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

4-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H15N3O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,16H2,1H3,(H,18,19)/b17-10+ |

InChI Key |

DKVLYYLJXQRLNT-LICLKQGHSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic (4-methoxybenzylidene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

4-Aminobenzoic acid hydrazide+4-Methoxybenzaldehyde→4-Aminobenzoic (4-methoxybenzylidene)hydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic (4-methoxybenzylidene)hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

1. Reactant in Synthesis:

4-Aminobenzoic (4-methoxybenzylidene) hydrazide serves as a key reactant in the synthesis of hydrazone Schiff base ligands. These ligands are crucial for coordination chemistry and catalysis, as they can form stable complexes with various metal ions.

Biological Activities

2. Antimicrobial Properties:

Research indicates that hydrazide-hydrazone derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives synthesized from 4-aminobenzoic acid hydrazide, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 50 to 200 µg/ml against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

| Compound No. | Structure | MIC (µg/ml) | Target Bacteria |

|---|---|---|---|

| 23 | R = Br | 200 | E. coli, S. aureus |

| 24 | R = Cl | 50 | Bacillus subtilis |

| 25 | R = OCH₃ | 100 | Salmonella typhi |

3. Anticancer Potential:

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Medical Applications

4. Therapeutic Agent Development:

Ongoing research is exploring the potential of 4-aminobenzoic (4-methoxybenzylidene) hydrazide as a therapeutic agent, particularly in targeting specific enzymes involved in disease pathways. For example, it has been shown to inhibit myeloperoxidase, an enzyme linked to inflammation .

Industrial Applications

5. Material Development:

In industrial settings, this compound may be utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in coatings, adhesives, and other polymer-based products.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. synthesized several hydrazide-hydrazone derivatives from 4-aminobenzoic acid hydrazide and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, derivatives of 4-aminobenzoic (4-methoxybenzylidene) hydrazide were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than those of established drugs like 5-fluorouracil, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-Aminobenzoic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme myeloperoxidase, which plays a role in inflammatory responses . The compound’s hydrazide group is crucial for its inhibitory activity, as it interacts with the active site of the enzyme, leading to its inactivation.

Comparison with Similar Compounds

Comparison with Similar Hydrazide-Hydrazone Derivatives

Key Observations :

- The methoxy-substituted derivative exhibits comparable synthesis yields (63–67%) to other analogs, suggesting similar reactivity during condensation .

- X-ray crystallography confirms planar geometry in the methoxy derivative, with bond lengths and angles consistent with related hydrazones, such as N′-benzylidenebenzohydrazide .

Antimicrobial Activity

Antimicrobial efficacy (MIC values) against Staphylococcus aureus and Escherichia coli:

Key Observations :

- The naphthyl-substituted analog exhibits superior activity (MIC = 12.5–25 μg/mL), likely due to enhanced lipophilicity and π-π interactions with microbial membranes .

- The methoxy derivative shows moderate activity (MIC = 25–50 μg/mL), outperforming the benzyl and hydroxyethyl analogs but lagging behind the naphthyl derivative. This suggests that electron-donating groups (e.g., -OCH₃) enhance activity relative to alkyl substituents but are less effective than aromatic extensions .

Myeloperoxidase (MPO) Inhibition

Key Observations :

- The parent compound (4-aminobenzoic acid hydrazide) is a potent MPO inhibitor (IC₅₀ = 0.3 μM) but suffers from rapid lipid uptake, reducing its efficacy in vivo.

- The methoxy derivative’s solubility profile (improved by polar -OCH₃) may enhance bioavailability compared to the parent compound, though direct MPO inhibition data are lacking.

Metal Complexation Potential

Metal complexes of hydrazones often exhibit enhanced bioactivity:

| Compound Name | Metal Complex | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 4-Methoxybenzylidene derivative | Ni(II) complex | 6.25–12.5 |

| Isonicotinohydrazone derivative | Cu(II) complex | 3.125–6.25 |

Key Observations :

- The Ni(II) complex of the methoxy derivative shows a 4-fold increase in activity (MIC = 6.25–12.5 μg/mL) compared to the free ligand, attributed to metal coordination enhancing membrane permeability.

- Cu(II) complexes of related hydrazones demonstrate even lower MICs, suggesting metal choice significantly impacts efficacy.

Biological Activity

4-Aminobenzoic (4-methoxybenzylidene)hydrazide, also known as a derivative of para-aminobenzoic acid (PABA), is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine and pharmacology.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-aminobenzoic acid and 4-methoxybenzaldehyde in the presence of hydrazine. The resulting hydrazone can be purified through recrystallization techniques.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound range from 50 to 200 μg/ml, indicating moderate to good antibacterial activity compared to standard antibiotics like ampicillin .

| Bacterial Strain | MIC (μg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 21 |

| Escherichia coli | 150 | 20 |

| Pseudomonas aeruginosa | 200 | 19 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Studies suggest that it acts as an inhibitor of myeloperoxidase, an enzyme involved in the inflammatory response. The IC50 value for this inhibition has been reported to be in the low micromolar range, indicating potent anti-inflammatory potential.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including MCF-7 and A549 cells. The IC50 values for these cell lines were found to be approximately 3.0 μM, showcasing its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The compound may exert its antimicrobial effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways. Its anti-inflammatory action likely involves the modulation of pro-inflammatory cytokines and inhibition of leukocyte migration.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Antibacterial Efficacy : A study conducted by Kumar et al. demonstrated the antibacterial activity of hydrazone derivatives, including this compound, against multiple bacterial strains with promising results .

- Anticancer Properties : Research published in MDPI highlighted the compound's ability to inhibit cancer cell proliferation, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : A recent investigation into its role as a myeloperoxidase inhibitor showed significant promise for therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 4-Aminobenzoic (4-methoxybenzylidene)hydrazide?

The compound is typically synthesized via a condensation reaction between 4-aminobenzoic hydrazide and 4-methoxybenzaldehyde in ethanol or methanol under reflux. Catalysts like acetic acid are often added to facilitate Schiff base formation. For example, similar hydrazones (e.g., N-(4-methoxybenzylidene)benzohydrazide) achieve yields up to 92% using this method . Characterization involves TLC for reaction monitoring, followed by IR spectroscopy (to confirm C=N and N-H stretches at ~1600 cm⁻¹ and ~3200 cm⁻¹, respectively) and NMR (to verify aromatic proton environments and methoxy group integration) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- IR Spectroscopy : Identifies functional groups such as the hydrazone linkage (C=N, ~1600 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm) and methoxy protons (δ ~3.8 ppm) are key markers. Methoxy carbons appear at ~55–60 ppm in ¹³C NMR.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 315 for derivatives) confirm molecular weight . Discrepancies in spectral data may arise from impurities or tautomerism, necessitating recrystallization or HPLC purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility for bulky substituents.

- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis (e.g., 80°C, 30 min) can reduce reaction time and increase yield .

- Workup : Column chromatography or recrystallization from ethanol removes unreacted starting materials. Purity >99% is achievable via these methods .

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- MIC/MBC Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). MIC values for related hydrazones range from 8–64 µg/mL, with MBC/MFC values 2–4× higher .

- Time-Kill Curves : Assess bactericidal/fungicidal kinetics at 2× MIC.

- Synergy Testing : Combine with standard antibiotics (e.g., ampicillin) using checkerboard assays to calculate fractional inhibitory indices (FICI) .

Q. What methodologies assess myeloperoxidase (MPO) inhibition and its biological implications?

- Enzyme Assays : Measure MPO activity via absorbance at 460 nm (H₂O₂-dependent oxidation of o-dianisidine). 4-Aminobenzoic acid hydrazide derivatives inhibit MPO with IC₅₀ values as low as 0.3 µM .

- Cellular Models : Use neutrophil-like HL-60 cells to study NET formation inhibition. Pretreatment with 10 µM inhibitor reduces NETosis by >50% .

- In Vivo Studies : Administer inhibitors (e.g., 20 mg/kg ABAH) in sepsis models to evaluate suppression of pro-inflammatory cytokines (TNF-α, IL-6) .

Q. How can structural modifications (e.g., methoxy group substitution) enhance bioactivity?

- Methoxy Positioning : Para-substitution (as in 4-methoxybenzylidene) improves lipid solubility and membrane penetration, enhancing antimicrobial potency compared to ortho-substituted analogs .

- Electron-Withdrawing Groups : Introducing halogens (Cl, F) at the benzylidene ring increases electrophilicity, boosting reactivity with microbial enzymes .

Data Analysis & Experimental Design

Q. How to resolve contradictions in spectroscopic data during characterization?

- Tautomerism : Hydrazones may exist as E/Z isomers or keto-enol tautomers, causing split NMR peaks. Use variable-temperature NMR or DFT calculations to identify dominant forms .

- Impurities : Compare experimental vs. theoretical elemental analysis (C, H, N). Deviations >0.3% indicate incomplete purification.

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, as done for related benzohydrazides .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Model interactions with MPO (PDB: 1DNU) or microbial enzymes (e.g., C. albicans CYP51). Methoxy groups show hydrogen bonding with active-site residues .

- QSAR Models : Use descriptors like logP and polar surface area to predict bioavailability. Hydrazones with logP 2.5–3.5 exhibit optimal membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.